molecular formula C12H14Cl2O B1613455 2',3'-Dichloro-3,3-dimethylbutyrophenone CAS No. 898764-84-6

2',3'-Dichloro-3,3-dimethylbutyrophenone

Cat. No.: B1613455
CAS No.: 898764-84-6
M. Wt: 245.14 g/mol
InChI Key: VKNPIDPOXPEQKF-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-3,3-dimethylbutyrophenone is a chemical compound with the molecular formula C12H14Cl2O and a molecular weight of 245.15 g/mol . It is also known by its IUPAC name, 1-(2,3-dichlorophenyl)-3,3-dimethyl-1-butanone . This compound is characterized by the presence of two chlorine atoms and a butyrophenone structure, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-3,3-dimethylbutyrophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3,3-dimethylbutan-2-one in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of 2’,3’-Dichloro-3,3-dimethylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent quality. The product is then purified through distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-3,3-dimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2’,3’-Dichloro-3,3-dimethylbutyrophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dichlorobutyrophenone: Similar structure but lacks the dimethyl groups.

    3,3-Dimethylbutyrophenone: Similar structure but lacks the chlorine atoms.

    2,3-Dichlorobenzoyl chloride: A precursor in the synthesis of 2’,3’-Dichloro-3,3-dimethylbutyrophenone.

Uniqueness

2’,3’-Dichloro-3,3-dimethylbutyrophenone is unique due to the presence of both chlorine atoms and dimethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c1-12(2,3)7-10(15)8-5-4-6-9(13)11(8)14/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNPIDPOXPEQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642407
Record name 1-(2,3-Dichlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-84-6
Record name 1-(2,3-Dichlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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